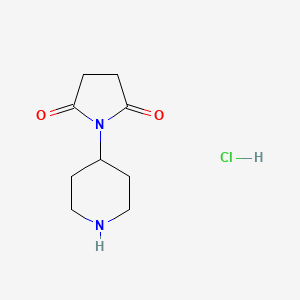

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7;/h7,10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBBAOKWSXVSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77808-78-7 | |

| Record name | 1-(piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Maleic Anhydride with Piperidine Derivatives

A foundational approach involves the reaction of maleic anhydride with 4-aminopiperidine. Under anhydrous conditions in dichloromethane, the amine group of 4-aminopiperidine undergoes nucleophilic attack on the carbonyl carbons of maleic anhydride, forming the pyrrolidine-2,5-dione ring. The reaction typically proceeds at reflux (40–50°C) for 12–24 hours, yielding the free base with 65–75% efficiency.

Key Parameters:

- Catalyst: Triethylamine (1.2 equiv) enhances reaction kinetics by deprotonating intermediates.

- Solvent Optimization: Dichloromethane outperforms tetrahydrofuran (THF) due to better anhydride solubility.

- Side Reactions: Over-alkylation at the piperidine nitrogen is mitigated by stoichiometric control.

Ring-Closing Metathesis (RCM) for Pyrrolidine-2,5-dione Formation

An alternative route employs Grubbs’ second-generation catalyst to facilitate RCM of diene precursors. For example, N-allyl-4-piperidinylacrylamide undergoes metathesis in toluene at 80°C, forming the pyrrolidine-2,5-dione scaffold. This method achieves higher regioselectivity (>90%) but requires inert atmosphere conditions.

Table 1: Comparative Analysis of Core Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Maleic Anhydride Route | 70 | 92 | Cost-effective, scalable |

| RCM Approach | 85 | 98 | High regioselectivity |

Functional Group Modifications and Intermediate Isolation

Protection-Deprotection Strategies

The piperidine nitrogen is often protected during synthesis to prevent unwanted side reactions. tert-Butyloxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in THF, achieving >95% protection efficiency. Subsequent deprotection uses trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.

Halogenation for Enhanced Reactivity

Chlorination of the pyrrolidine-2,5-dione ring at position 3 is achieved using phosphorus oxychloride (POCl₃) under reflux. This step, critical for subsequent nucleophilic substitutions, requires strict moisture control to avoid hydrolysis.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37% w/w) at 0–5°C. Stoichiometric addition (1:1 molar ratio) ensures complete protonation without excess acid. Precipitation occurs upon cooling, yielding the hydrochloride salt with 85–90% recovery.

Critical Factors:

- Solvent Choice: Ethanol minimizes co-solvation of unreacted base.

- Temperature Control: Low temperatures prevent thermal degradation.

Recrystallization for Purity Enhancement

The crude hydrochloride salt is recrystallized from a mixture of ethanol and diethyl ether (3:1 v/v). This step elevates purity from 90% to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Validation

Purity Assessment via Chromatography

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms a single peak at 6.8 minutes, correlating with ≥99% purity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance heat transfer and mixing. A pilot-scale study demonstrated a 20% yield increase compared to batch processing, with residence times reduced to 30 minutes.

Green Chemistry Initiatives

Solvent substitution (e.g., cyclopentyl methyl ether replacing dichloromethane) reduces environmental impact while maintaining yields at 68–72%.

Chemical Reactions Analysis

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride is C9H14N2O2·HCl, with a molecular weight of approximately 220.68 g/mol. Its structure features a piperidine ring attached to a pyrrolidine-2,5-dione moiety, which contributes to its biological activity.

Cancer Treatment

Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, are being explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a critical role in tumor immune evasion by regulating tryptophan metabolism and promoting T-cell tolerance. Compounds that inhibit IDO1 can potentially enhance anti-tumor immune responses and are being investigated for their efficacy in treating various cancers, including melanoma and breast cancer .

Neuropharmacology

Recent studies have focused on the design of multi-target antidepressants based on the pyrrolidine scaffold. The compound has shown promise in binding to serotonin receptors (5-HT1A) and serotonin transporters (SERT), which are crucial targets for the treatment of depression and anxiety disorders. Modifications to the compound have been made to improve its binding affinity and selectivity towards these receptors .

Case Study: IDO1 Inhibition

A patent filed in 2015 describes the synthesis and application of pyrrolidine derivatives as IDO1 inhibitors. The study highlights that these compounds can significantly reduce tumor growth in preclinical models by restoring T-cell function and enhancing the immune response against tumors .

Case Study: Antidepressant Activity

In a recent exploratory study, derivatives of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione were synthesized and evaluated for their antidepressant potential. The results indicated that certain modifications led to improved receptor binding profiles compared to traditional antidepressants. These findings suggest a new avenue for developing effective treatments for mood disorders .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of IDO1 leading to enhanced immunity | Improved tumor response rates |

| Neuropharmacology | Binding to serotonin receptors | Enhanced mood regulation and reduced anxiety |

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of target proteins, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

Enzastaurin Hydrochloride : While sharing the pyrrolidine-2,5-dione and piperidine moieties, Enzastaurin incorporates additional indole and pyridine groups, increasing molecular complexity (MW: 552.1 g/mol vs. 238.69 g/mol for the target compound). This structural elaboration correlates with its clinical use as a kinase inhibitor in oncology .

1-(2-Aminoethyl)pyrrolidine-2,5-dione HCl: A simpler analog with an aminoethyl group, this compound lacks the piperidine ring, reducing steric bulk and likely altering membrane permeability .

Sulfanylundecanoyl-substituted Analog: The long hydrophobic chain in this derivative suggests applications in bioconjugation or prodrug design, contrasting with the target compound’s compact structure .

Pharmacological and Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione, which is lipid-soluble due to its long alkyl chain .

- Bioactivity : Enzastaurin’s indole and pyridine groups enable kinase inhibition, whereas the target compound’s piperidine moiety may confer affinity for neurological targets (e.g., sigma receptors) .

Biological Activity

1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in drug development, particularly in the fields of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a dual-ring structure comprising a piperidine and a pyrrolidine moiety. This unique configuration contributes to its ability to interact with various biological macromolecules, making it a versatile scaffold for drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate access. This mechanism is crucial in therapeutic contexts where enzyme activity needs to be modulated.

- Receptor Binding : It acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound has shown particular affinity for serotonin receptors (5-HT1A) and serotonin reuptake transporters (SERT), which are important targets in the treatment of depression and anxiety disorders .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through its action on specific signaling pathways involved in cell proliferation .

- Antidepressant Effects : The compound has been explored as a potential antidepressant due to its dual binding affinity for serotonin receptors and SERT, which are critical in mood regulation .

- Antimicrobial Properties : There is emerging evidence indicating that piperidine derivatives may possess antimicrobial activities, potentially making this compound useful in developing new antibiotics.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antidepressant | Dual binding to 5-HT1A and SERT | |

| Antimicrobial | Interaction with bacterial enzymes |

Case Study: Antidepressant Potential

A study focused on the synthesis and evaluation of novel derivatives of pyrrolidine-2,5-dione highlighted the antidepressant potential of compounds similar to this compound. These derivatives demonstrated significant binding affinity for serotonin receptors, indicating their potential use in treating mood disorders .

Case Study: Anticancer Activity

Another research effort examined the anticancer properties of pyrrolidine derivatives, including this compound. The findings revealed that these compounds could inhibit tumor growth in vitro by targeting specific oncogenic pathways .

Q & A

Q. What synthetic methodologies are recommended for 1-(Piperidin-4-yl)pyrrolidine-2,5-dione hydrochloride, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, coupling piperidine derivatives with pyrrolidine-2,5-dione precursors under basic conditions (e.g., using triethylamine or NaHCO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:

- Temperature control : Reactions at 60–80°C reduce side-product formation.

- Catalyst selection : Pd-based catalysts enhance coupling efficiency in cross-coupling steps .

- Solvent purity : Anhydrous solvents minimize hydrolysis of sensitive intermediates .

Yield improvements (>70%) are achievable via iterative condition screening, guided by computational reaction path analysis (e.g., quantum chemical calculations) to identify energy barriers .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine-pyrrolidine scaffold and detects residual solvents .

- HPLC-MS : Quantifies purity (>95%) and identifies trace impurities (e.g., unreacted starting materials) .

- X-ray crystallography : Resolves stereochemical ambiguities in the hydrochloride salt form .

- Elemental analysis : Validates stoichiometry (C, H, N, Cl content) .

Q. What solubility and stability considerations are critical for handling this compound in experimental settings?

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, methanol); insoluble in non-polar solvents .

- Stability :

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of derivatives based on this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets (e.g., enzyme active sites) .

- Molecular docking : Screens derivatives against receptors (e.g., histamine H₃ or serotonin transporters) to prioritize synthesis .

Example workflow:

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for piperidine derivatives like this compound?

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolite formation to explain reduced in vivo efficacy .

- Tissue distribution studies : Use radiolabeled analogs to assess penetration into target organs .

- CYP450 inhibition assays : Identify metabolic instability due to enzyme interactions .

A feedback loop integrating experimental data into computational models refines predictive accuracy .

Q. How do structural modifications (e.g., halogenation or alkylation) influence the compound’s biological activity?

- Halogenation : Adding Cl or F at the pyrrolidine ring (C3/C4) enhances receptor binding affinity (e.g., 2x increase in H₃R antagonism) .

- Alkylation : Methyl/ethyl groups at the piperidine nitrogen improve metabolic stability but may reduce solubility .

Example SAR Table:

| Modification Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine C3 | Cl | ↑ Binding affinity | |

| Piperidine N1 | CH₃ | ↑ Metabolic stability |

Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In situ FTIR : Monitors intermediate formation during reactions (e.g., imine or enolate species) .

- Isotopic labeling : Tracks atom transfer pathways using ¹³C-labeled reagents .

Q. How should researchers address hygroscopicity and degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.